molecular formula C20H26ClF3N2O3 B3970221 1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate

1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate

Cat. No. B3970221
M. Wt: 434.9 g/mol
InChI Key: FOKVGMFWIOAVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate, commonly known as TRODAT-1, is a radiopharmaceutical agent used in medical imaging to visualize dopamine transporters in the brain. It is a highly selective ligand for the dopamine transporter, which is responsible for reuptake of dopamine from the synaptic cleft. TRODAT-1 is widely used in research for studying the dopamine system and its role in various neurological and psychiatric disorders.

Mechanism of Action

TRODAT-1 binds selectively to the dopamine transporter, which is responsible for reuptake of dopamine from the synaptic cleft. By binding to the transporter, TRODAT-1 can be used to visualize the density and distribution of dopamine transporters in the brain.
Biochemical and Physiological Effects
TRODAT-1 has no known biochemical or physiological effects beyond its binding to the dopamine transporter. It is not metabolized by the body and is excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

One of the main advantages of TRODAT-1 is its high selectivity for the dopamine transporter, which allows for accurate visualization of dopamine transporter density and distribution in the brain. However, TRODAT-1 has a relatively short half-life, which can limit its use in longitudinal studies. Additionally, TRODAT-1 is a radiopharmaceutical agent, which requires specialized equipment and facilities for handling and storage.

Future Directions

There are several future directions for research involving TRODAT-1. One area of interest is the use of TRODAT-1 in studying the relationship between dopamine transporter density and various neurological and psychiatric disorders. Another area of interest is the development of new radiopharmaceutical agents with improved properties for imaging the dopamine system. Additionally, there is ongoing research into the use of TRODAT-1 in combination with other imaging techniques, such as MRI and PET, to provide more comprehensive insights into the structure and function of the brain.

Scientific Research Applications

TRODAT-1 is used in a variety of research applications related to the dopamine system. It is commonly used in neuroimaging studies to visualize dopamine transporter density and distribution in the brain. This can provide insights into the role of the dopamine system in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

[4-(azepan-1-yl)piperidin-1-yl]-(3-chlorophenyl)methanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O.C2HF3O2/c19-16-7-5-6-15(14-16)18(22)21-12-8-17(9-13-21)20-10-3-1-2-4-11-20;3-2(4,5)1(6)7/h5-7,14,17H,1-4,8-13H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKVGMFWIOAVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate
Reactant of Route 2
1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate
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1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate
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1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate
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1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate
Reactant of Route 6
1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate

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